molecular formula C15H16N2O4 B5725795 ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate

Cat. No. B5725795
M. Wt: 288.30 g/mol
InChI Key: LLWGWURJWJWTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate, commonly known as EDPB, is a chemical compound used in scientific research for its potential applications in the field of medicine. EDPB is a member of the nitrobenzoate family, which is known for its diverse range of biological activities.

Scientific Research Applications

EDPB has shown promising results in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. EDPB has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of EDPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. EDPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and repair.
Biochemical and Physiological Effects:
EDPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. EDPB has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using EDPB in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a useful tool for studying these processes. Another advantage is its low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
One limitation of using EDPB in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents. Another limitation is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are many future directions for research on EDPB. One area of research could be the development of new synthetic methods for EDPB that are more cost-effective and environmentally friendly. Another area of research could be the development of new therapeutic agents based on the structure of EDPB. Finally, further studies on the mechanism of action of EDPB could lead to a better understanding of its potential applications in the field of medicine.
Conclusion:
In conclusion, EDPB is a chemical compound with diverse biological activities that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on EDPB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.

Synthesis Methods

The synthesis of EDPB involves the reaction of 2,5-dimethylpyrrole with ethyl 2-nitrobenzoate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EDPB. The purity of the compound can be improved through recrystallization or chromatography.

properties

IUPAC Name

ethyl 4-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-21-15(18)13-8-7-12(9-14(13)17(19)20)16-10(2)5-6-11(16)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWGWURJWJWTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.